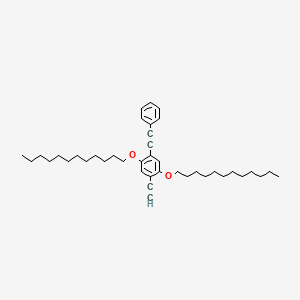
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two dodecyloxy groups, an ethynyl group, and a phenylethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene typically involves a multi-step process. One common method starts with the preparation of 1,4-dibromo-2,5-diiodobenzene, which undergoes a series of Sonogashira coupling reactions with dodecyloxyacetylene and phenylethynylacetylene. The reaction conditions often include the use of palladium catalysts, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: Halogenation and other substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π interactions, while the dodecyloxy groups provide solubility and flexibility. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the dodecyloxy groups.
1,4-Bis(decyloxy)benzene: Similar structure but lacks the ethynyl and phenylethynyl groups.
Uniqueness
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is unique due to the combination of its functional groups, which provide a balance of solubility, flexibility, and electronic properties. This makes it particularly useful in the development of advanced materials for organic electronics .
Eigenschaften
CAS-Nummer |
645414-32-0 |
|---|---|
Molekularformel |
C40H58O2 |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
1,4-didodecoxy-2-ethynyl-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C40H58O2/c1-4-7-9-11-13-15-17-19-21-26-32-41-39-35-38(31-30-36-28-24-23-25-29-36)40(34-37(39)6-3)42-33-27-22-20-18-16-14-12-10-8-5-2/h3,23-25,28-29,34-35H,4-5,7-22,26-27,32-33H2,1-2H3 |
InChI-Schlüssel |
CFESQBMIQBHONP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















